![molecular formula C12H13NO4 B4832697 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione](/img/structure/B4832697.png)
1-(2-phenoxyethoxy)-2,5-pyrrolidinedione
Overview
Description
1-(2-phenoxyethoxy)-2,5-pyrrolidinedione, commonly known as Milrinone, is a potent and selective phosphodiesterase III (PDE-III) inhibitor that is used as an inotropic agent and vasodilator. It was first synthesized in the 1970s and has since been used in the treatment of heart failure and other cardiovascular diseases.
Scientific Research Applications
Milrinone is primarily used as an inotropic agent and vasodilator in the treatment of heart failure and other cardiovascular diseases. It has been shown to increase cardiac output and decrease pulmonary capillary wedge pressure, which are important indicators of heart function. Milrinone has also been used in the treatment of acute heart failure, pulmonary hypertension, and septic shock.
Mechanism of Action
Milrinone works by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) by 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione. This results in an increase in intracellular cAMP levels, which leads to increased contractility and relaxation of smooth muscle cells. Milrinone also has vasodilatory effects, which further enhances cardiac output and reduces afterload.
Biochemical and Physiological Effects:
Milrinone has several biochemical and physiological effects. It increases cardiac output, decreases pulmonary capillary wedge pressure, and reduces systemic vascular resistance. Milrinone also improves diastolic function and reduces myocardial oxygen consumption. Additionally, Milrinone has been shown to have anti-inflammatory effects and may be useful in the treatment of sepsis.
Advantages and Limitations for Lab Experiments
Milrinone has several advantages for lab experiments. It is a well-established drug with a known mechanism of action and has been extensively studied in both animal and human models. Milrinone is also readily available and relatively inexpensive. However, Milrinone has some limitations for lab experiments. It has a short half-life and requires continuous infusion, which can be challenging to maintain in some experimental settings. Additionally, Milrinone has a narrow therapeutic window and can cause adverse effects if not carefully monitored.
Future Directions
For research include the use of Milrinone in the treatment of sepsis, the use of Milrinone in combination with other drugs for the treatment of heart failure, and the development of newer and more potent 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione inhibitors.
properties
IUPAC Name |
1-(2-phenoxyethoxy)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-6-7-12(15)13(11)17-9-8-16-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVLNRFOYVPOHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781773 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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